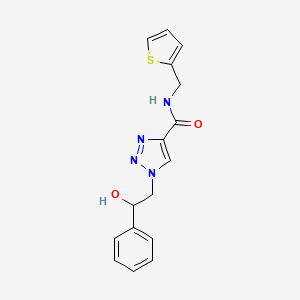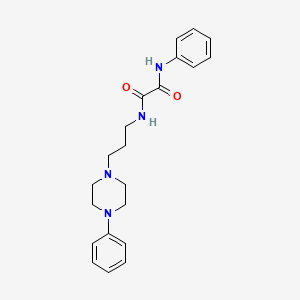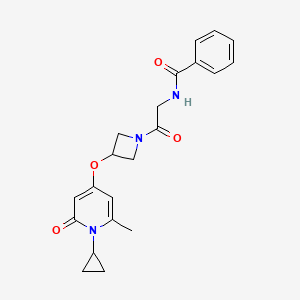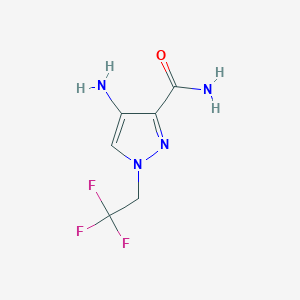
Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, is a derivative of quinolone, a class of compounds known for their broad spectrum of biological activities. Quinolones are heterocyclic aromatic organic compounds that feature a quinoline moiety, which is a fused ring structure combining benzene and pyridine. The specific compound mentioned includes functional groups such as an ester (carboxylate), an amine, a thioether (methylthio), and halogen (chloro) substituents, which may contribute to its chemical reactivity and potential biological activity.
Synthesis Analysis
The synthesis of related quinolone derivatives often involves multi-step reactions that may include cyclization, halogenation, and functional group transformations. For instance, the preparation of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid involves masking a double bond, regioselective deprotonation, methylation, and regeneration of the double bond through a series of reactions including selenation and oxidation . Similarly, the synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate was achieved using a Gould-Jacobs reaction catalyzed by aluminium metal under microwave-assistance, which is a method that could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by the presence of a 1,4-dihydro-4-oxoquinoline core, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring with a ketone and an ester group. The presence of halogen atoms, such as chlorine, can influence the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interaction with biological targets. NMR spectrometry, as used in the study of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates, is a valuable tool for determining the structure and dynamics of such compounds .
Chemical Reactions Analysis
Quinolone derivatives can undergo various chemical reactions, including cyclization, halogenation, and nucleophilic substitution. The synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, for example, involves chlorination and intramolecular cyclization reactions . These reactions are crucial for constructing the complex quinolone core and introducing various substituents that can modulate the compound's properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives are influenced by their molecular structure. The presence of electronegative atoms like chlorine and fluorine can affect the compound's polarity, solubility, and reactivity. The melting point and NMR spectroscopy are commonly used to characterize these compounds. For example, the melting point measurements and NMR spectrometry were applied to verify the target product in the synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate . These properties are essential for understanding the behavior of the compound in various environments, including biological systems.
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
Research indicates that derivatives of quinolines, including compounds structurally related to Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, have shown promising antibacterial and antifungal activities. For instance, Desai, Shihora, and Moradia (2007) synthesized new quinazoline derivatives with potential antimicrobial properties, tested against various bacteria and fungi, such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).
Synthesis of Heterocyclic Compounds
The synthesis of various heterocyclic compounds using ethyl 3-amino-4-chlorothienoquinoline derivatives, which are structurally related to the compound , has been researched. Mekheimer et al. (2005) explored the synthesis of novel perianellated tetracyclic heteroaromatics, which are important in the development of new therapeutic agents (Mekheimer, Sadek, El-Nabi, Mohamed, Ebraheem, & Smith, 2005).
Potential Anticancer Agents
A series of ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates, which are structurally related to the compound , were prepared and tested for their anticancer activities. Facchinetti et al. (2015) investigated these compounds against various cancer cell lines, providing insight into their potential as anticancer agents (Facchinetti, Guimarães, Souza, Gomes, Souza, Wardell, Wardell, & Vasconcelos, 2015).
Synthesis of Isoquinoline Derivatives
Ethyl N-methyl-N-(3,4-methylenedioxy)benzylglycinate, a compound related to Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, has been utilized in the synthesis of isoquinoline derivatives. Barr, Dyke, and Quessy (1983) demonstrated a new synthesis route for isoquinoline rings, which are essential in medicinal chemistry (Barr, Dyke, & Quessy, 1983).
Molluscicidal Properties
The compound's related derivatives have been studied for their molluscicidal properties, which are crucial in controlling schistosomiasis. El-bayouki and Basyouni (1988) synthesized thiazolo[5,4-d]pyrimidines with significant activity against the snail B. alexandrina (El-bayouki & Basyouni, 1988).
Mécanisme D'action
Target of Action
Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been found to display a wide range of bioactive properties, including anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
Mode of Action
It’s known that the biological activity of similar compounds is determined by the length of the carbon-chain linker and the electronic properties of the compounds .
Biochemical Pathways
Similar compounds have been found to inhibit sars-cov-2 infection in vitro , suggesting that they may interact with viral replication pathways.
Result of Action
Similar compounds have shown significant antimicrobial potential .
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 4-(methylthio)benzaldehyde with ethyl 7-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting Schiff base and esterification of the carboxylic acid.", "Starting Materials": [ "Ethyl 7-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate", "4-(Methylthio)benzaldehyde", "Sodium borohydride", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of Ethyl 7-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate and 4-(Methylthio)benzaldehyde in ethanol using hydrochloric acid as a catalyst to form the Schiff base.", "Step 2: Reduction of the Schiff base using sodium borohydride in ethanol to form the amine.", "Step 3: Esterification of the carboxylic acid using ethyl chloroformate and sodium hydroxide in ethanol to form Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |
Numéro CAS |
1215408-52-8 |
Nom du produit |
Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate |
Formule moléculaire |
C20H19ClN2O3S |
Poids moléculaire |
402.89 |
Nom IUPAC |
ethyl 7-chloro-4-[(4-methylsulfanylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O3S/c1-3-26-20(25)17-18(22-11-12-4-7-14(27-2)8-5-12)15-9-6-13(21)10-16(15)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |
Clé InChI |
WQAMWFPCVJEHLZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=C(C=C3)SC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(4-bromo-2-methylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2502119.png)

![4-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-(1H-1,2,4-triazol-5-yl)morpholine](/img/structure/B2502122.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2502124.png)

![7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2502127.png)


